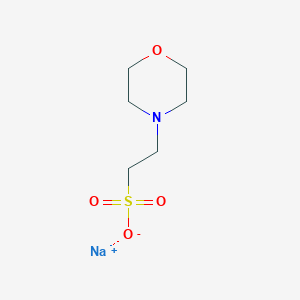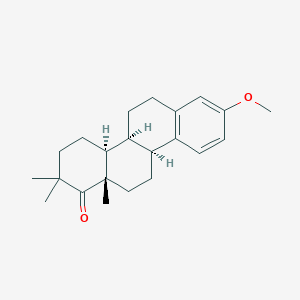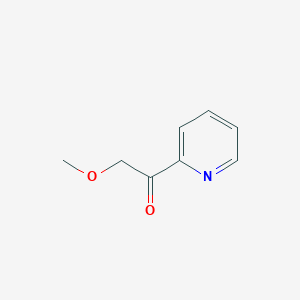
2-Methoxy-1-pyridin-2-ylethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Methoxy-1-pyridin-2-ylethanone often involves complex chemical reactions that yield products with specific molecular structures. For instance, the methylation of 1-hydroxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, involving metalation and subsequent metathesis reactions, results in a compound with significant structural similarities (Kloubert et al., 2012). These synthesis methods highlight the chemical versatility and potential for modification inherent in pyridin-2-ylethanone derivatives.
Molecular Structure Analysis
Molecular structure analysis provides insights into the arrangement of atoms within a compound and its electronic properties. Studies have detailed the crystal and molecular structures of compounds closely related to 2-Methoxy-1-pyridin-2-ylethanone. For example, the crystal structure of a chloro-pyridin methanone derivative was elucidated, demonstrating specific intermolecular hydrogen bonding patterns (Lakshminarayana et al., 2009). Such analyses are crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions and Properties
The chemical behavior of 2-Methoxy-1-pyridin-2-ylethanone derivatives under various conditions reveals their reactivity and potential for further functionalization. The photo-methoxylation of methyl 2-pyridinecarboxylate, for example, showcases the compound's reactivity under specific conditions, leading to methoxylation at targeted positions on the pyridine ring (Sugimori et al., 1983). Such reactions are indicative of the chemical versatility of pyridin-2-ylethanone derivatives.
Physical Properties Analysis
The physical properties of a compound, including its solubility, melting point, and crystal structure, are essential for its practical applications. Research into similar compounds has provided valuable data on these properties. For instance, the synthesis and characterization of organotin(IV) complexes of semicarbazone derived from pyrrolidin-1-yl)methanone have been conducted, revealing important insights into their structural features and physical properties (Singh et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-Methoxy-1-pyridin-2-ylethanone and its derivatives, including reactivity, stability, and interaction with other molecules, are fundamental aspects of their research. Studies have explored the effects of additives on the photo-methoxylation of pyridine derivatives, highlighting the influence of molecular structure on chemical reactivity and providing insights into the compound's chemical behavior (Sugimori et al., 1983).
Applications De Recherche Scientifique
-
Application in Biodevices
- Field : Biomedical Engineering
- Summary : 2-methacryloyloxyethyl phosphorylcholine polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces .
- Methods : These polymers are used in the construction of biodevices with characteristic length scales ranging from millimeters to nanometers, including microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
- Results : The use of these polymers has resulted in biodevices with high antibiofouling performance for both macroscopic and microscopic applications .
-
Synthesis of Pyridin-2-yl-methanones
- Field : Organic Chemistry
- Summary : An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .
- Methods : Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
- Results : The study indicates that water participates in the oxidation process, and it is the single oxygen source in this transformation .
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
-
Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes
- Field : Organic Chemistry
- Summary : Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates. Synthetic methods for these compounds have gained extensive attention in recent years .
- Methods : An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .
- Results : The study indicates that water participates in the oxidation process, and it is the single oxygen source in this transformation .
-
Applications of 2-methacryloyloxyethyl phosphorylcholine polymers in Biodevices
- Field : Materials Chemistry
- Summary : A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption .
- Methods : These polymers are used in the construction of biodevices with characteristic length scales ranging from millimeters to nanometers, including microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
- Results : The use of these polymers has resulted in biodevices with high antibiofouling performance for both macroscopic and microscopic applications .
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
-
Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes
- Field : Organic Chemistry
- Summary : Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates. Synthetic methods for these compounds have gained extensive attention in recent years .
- Methods : An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .
- Results : The study indicates that water participates in the oxidation process, and it is the single oxygen source in this transformation .
-
Applications of 2-methacryloyloxyethyl phosphorylcholine polymers in Biodevices
- Field : Materials Chemistry
- Summary : A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption .
- Methods : These polymers are used in the construction of biodevices with characteristic length scales ranging from millimeters to nanometers, including microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
- Results : The use of these polymers has resulted in biodevices with high antibiofouling performance for both macroscopic and microscopic applications .
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Propriétés
IUPAC Name |
2-methoxy-1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8(10)7-4-2-3-5-9-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFOOBKKZQROQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547047 | |
| Record name | 2-Methoxy-1-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-pyridin-2-ylethanone | |
CAS RN |
105729-06-4 | |
| Record name | 2-Methoxy-1-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-1-(pyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



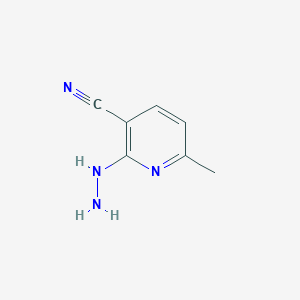
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
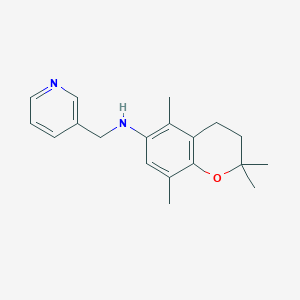
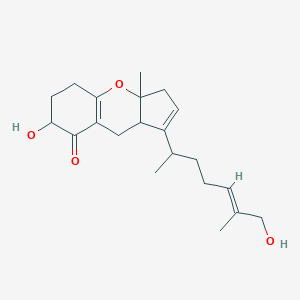

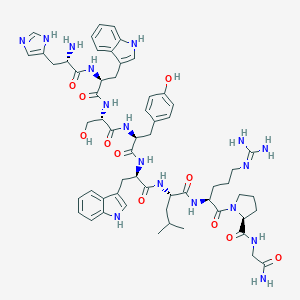
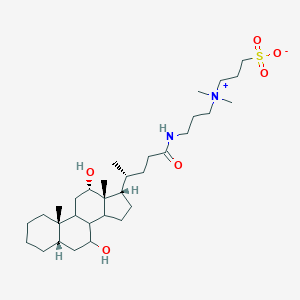
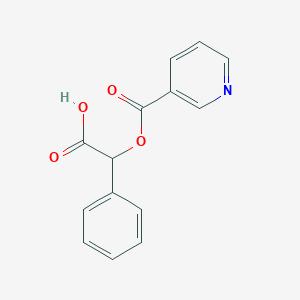
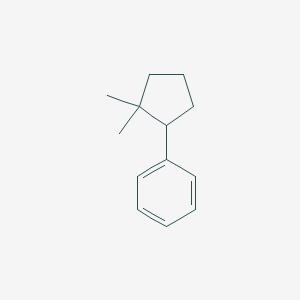
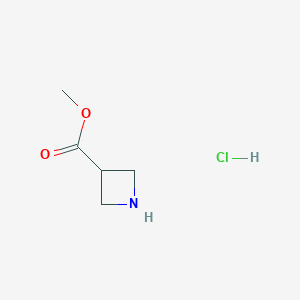
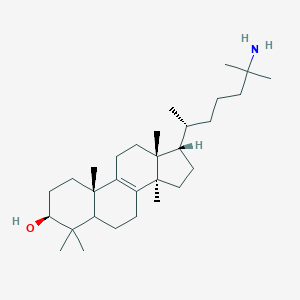
![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)
